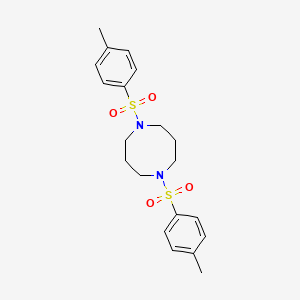

1,5-Ditosyl-1,5-diazocane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,5-Ditosyl-1,5-diazocane is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. It is characterized by the presence of two tosyl groups attached to a diazocane ring, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Ditosyl-1,5-diazocane can be synthesized using Swern oxidation in both traditional batch reactors and continuous flow microreactors. The Swern oxidation involves the use of oxalyl chloride, dimethyl sulfoxide (DMSO), and a base such as triethylamine . The reaction conditions typically include a temperature of around 7.8°C and a flow rate of 7.7 mL/min in a microreactor setup .

Industrial Production Methods

The continuous flow microreactor method offers several advantages over traditional batch reactors, including shorter reaction times, milder reaction temperatures, higher yields, and better selectivity . This method also ensures safer and large-scale industrial production of this compound .

Chemical Reactions Analysis

Types of Reactions

1,5-Ditosyl-1,5-diazocane undergoes various chemical reactions, including:

Oxidation: Swern oxidation is a key reaction used in its synthesis.

Substitution: The tosyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Oxalyl chloride, DMSO, and triethylamine are commonly used in Swern oxidation.

Substitution: Various nucleophiles can be used to replace the tosyl groups.

Major Products

The major product formed from the oxidation reaction is this compound-3,7-dione .

Scientific Research Applications

1,5-Ditosyl-1,5-diazocane has several applications in scientific research:

Biology: Its derivatives are studied for potential biological activities.

Medicine: Research is ongoing to explore its potential use in drug development.

Industry: It is used in the production of various chemical compounds and materials.

Mechanism of Action

The mechanism of action of 1,5-ditosyl-1,5-diazocane involves its ability to undergo oxidation and substitution reactions. The molecular targets and pathways involved depend on the specific application and the functional groups attached to the diazocane ring.

Comparison with Similar Compounds

Similar Compounds

1,5-Dinitro-1,5-diazocane: Another diazocane derivative with nitro groups instead of tosyl groups.

1,5-Diazocane-3,7-dione: A similar compound with dione groups.

Uniqueness

1,5-Ditosyl-1,5-diazocane is unique due to the presence of tosyl groups, which provide specific reactivity and stability. This makes it a valuable intermediate in the synthesis of various high-energy compounds and other derivatives .

Biological Activity

1,5-Ditosyl-1,5-diazocane is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing data from various studies to provide a comprehensive overview of its effects on cellular systems.

Chemical Structure and Properties

This compound is characterized by two tosyl groups attached to a diazocane backbone. This unique structure may influence its interaction with biological targets, enhancing its potential as a therapeutic agent.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies. Key findings include:

- Cytotoxicity : Research indicates that diazocanes exhibit cytotoxic properties against various cancer cell lines. For instance, diazenes structurally similar to this compound have shown significant cytotoxicity against human cervical carcinoma (HeLa) and glioblastoma cells .

- Mechanism of Action : The cytotoxic effects are often linked to the disruption of cellular membrane integrity and induction of necrosis rather than apoptosis. This was observed in studies where treatment with related diazenes led to rapid loss of membrane integrity within hours .

Case Studies

Several case studies provide insight into the biological activity of this compound:

- Study on Cytotoxicity :

- Synergistic Effects with Chemotherapeutics :

Synthesis and Optimization

The synthesis of this compound has been optimized using microfluidic technologies. This approach allows for precise control over reaction conditions and improves yield and purity. Recent advancements include:

- Microreactor Technology : Continuous flow synthesis methods have been employed to enhance the efficiency of producing this compound. The use of response surface methodology has led to improved yields and reduced byproduct formation .

Data Summary

The following table summarizes key findings related to the biological activity and synthesis of this compound:

Properties

CAS No. |

67761-04-0 |

|---|---|

Molecular Formula |

C20H26N2O4S2 |

Molecular Weight |

422.6 g/mol |

IUPAC Name |

1,5-bis-(4-methylphenyl)sulfonyl-1,5-diazocane |

InChI |

InChI=1S/C20H26N2O4S2/c1-17-5-9-19(10-6-17)27(23,24)21-13-3-15-22(16-4-14-21)28(25,26)20-11-7-18(2)8-12-20/h5-12H,3-4,13-16H2,1-2H3 |

InChI Key |

JVECPRCCIVFZKP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCN(CCC2)S(=O)(=O)C3=CC=C(C=C3)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.